![molecular formula C17H13F3N2S B2868443 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226428-88-1](/img/structure/B2868443.png)
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached functional groups. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in various reactions. The trifluoromethyl group is quite electronegative and could potentially influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility in various solvents .Scientific Research Applications
Synthesis Techniques and Chemical Properties
The divergent and regioselective synthesis of trisubstituted imidazoles, including structures related to 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, is an area of significant interest. For instance, a methodology based on the regiocontrolled N-alkylation of specific intermediates leads to the selective formation of 1,2,5-trisubstituted 1H-imidazole. This process is highlighted by its ability to engage in reactions with methyl triflate, demonstrating selective formation and showcasing the regioselectivity accounted for by in situ rapid isomerization followed by regiospecific N-alkylation (Delest et al., 2008).
Catalytic Applications and Chemical Reactions
Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes exhibit noteworthy catalytic properties. The synthesis of these complexes involves specific precursors and treatments that lead to efficient catalysts for selective nitrile-primary amide interconversion and Sonogashira coupling. These complexes are characterized by their moisture and air insensitivity, thermal stability, and efficiency as catalysts for significant chemical transformations, showcasing their potential in synthetic organic chemistry and material science (Dubey, Gupta, & Singh, 2017).
Antimicrobial Applications
The synthesis of novel compounds based on the imidazole structure has led to significant antimicrobial properties. For example, the development of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles has been shown to exhibit activity in vitro against a range of dermatophytes, yeast, fungi, and Gram-positive bacteria. Some compounds also demonstrated good activity against Candida albicans in vivo, indicating their potential as antimycotic agents (Heeres & van Cutsem, 1981).
Structural and Magnetic Properties
Research into the multifunctional properties of mononuclear bisthienylethene-cobalt(II) complexes reveals the interplay between structural, magnetic, and photochromic behaviors. These complexes, synthesized using specific bisthienylethenes with N,O-donor binding sites, demonstrate distinct magnetic behaviors and field-induced slow magnetic relaxation, as well as photochromic behavior upon irradiation. Such studies highlight the potential of imidazole-based compounds in the development of new materials with multifunctional properties (Cao et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a process that has seen recent advances . This could potentially be a part of the interaction mechanism of this compound with its targets.
Biochemical Pathways
The trifluoromethyl group has been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with biochemical pathways related to these areas.
Result of Action
The trifluoromethyl group has been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have significant effects at the molecular and cellular level.
properties
IUPAC Name |
2-methylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c1-23-16-21-11-15(12-6-3-2-4-7-12)22(16)14-9-5-8-13(10-14)17(18,19)20/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCADVCHEMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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